Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate
Description
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is a key intermediate in the synthesis of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochloride (Compound I), a potent immunosuppressant . Structurally, it features a benzyloxy-substituted phenylthio group attached to a 2-chlorophenyl ring, with an ethyl acetate side chain. Its synthesis involves reacting 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde with ethyl diethylphosphonoacetate in the presence of a base, followed by sequential reduction, mesylation, iodination, and nitration steps . The compound’s aromatic thioether and ester functionalities contribute to its role as a precursor in forming biologically active molecules targeting immune response modulation.
Properties
Molecular Formula |
C23H21ClO3S |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]acetate |
InChI |
InChI=1S/C23H21ClO3S/c1-2-26-23(25)13-18-11-12-21(15-22(18)24)28-20-10-6-9-19(14-20)27-16-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3 |
InChI Key |
NYRICXUKUMPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 3-(benzyloxy)phenylthiol. This can be achieved by reacting 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The next step involves the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.
Substitution: Amines or thiols; conditionsbase (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group and thioether linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate (CAS 331852-31-4)
- Molecular Formula : C₁₆H₁₅ClN₂O₃S
- Molar Mass : 350.82 g/mol
- Key Features: Incorporates a tetrahydropyridinone ring with a cyano group and a 2-chlorophenyl substituent. The thioether linkage connects to an ethyl acetate moiety.
- Comparison: Unlike the target compound, this analogue lacks the benzyloxy-phenylthio group but introduces a cyano-tetrahydropyridinone system, likely enhancing polarity and hydrogen-bonding capacity .
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)
- Molecular Formula : C₂₃H₂₁ClN₄O₄S₂
- Molar Mass : 541.06 g/mol
- Key Features: Contains a fused cyclopenta-thieno-pyrimidinone core with a 4-chlorophenyl group and a thioacetamido-ethyl acetate chain.
Compounds with Chlorophenyl and Ester Functionalities
Ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate (CAS 510-15-6)
- Molecular Formula : C₁₆H₁₄Cl₂O₃
- Molar Mass : 337.19 g/mol
- Key Features : Features two 4-chlorophenyl groups attached to a central hydroxyacetate ester.
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Molecular Formula : C₁₂H₁₃ClO₄
- Molar Mass : 272.68 g/mol
- Key Features: Combines a 4-chlorophenoxy group with an acetoacetate ester.
Research Findings and Implications
Role of Thioether Linkage : The thioether group in the target compound and its analogues (e.g., ) is critical for sulfur-mediated interactions in biological systems, such as binding to cysteine residues in enzymes or modulating redox activity.
Therapeutic Potential: While the target compound is a precursor to an immunosuppressant, structurally distinct analogues (e.g., ) may explore anticancer or anti-inflammatory pathways due to their heterocyclic cores.
Biological Activity
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenols with thioether and chloroacetate derivatives. The process can be summarized as follows:
-
Starting Materials :
- 3-(benzyloxy)phenol
- 2-chlorophenylacetate
- Appropriate catalysts and solvents
-
Reaction Conditions :
- Temperature control
- Reaction time optimization
-
Characterization :
- Utilization of techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure.
Biological Activity
The biological activities of this compound have been explored in various studies, demonstrating significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study conducted on a series of ethyl derivatives revealed that compounds similar to this compound exhibited notable antibacterial activity against several strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 64 | P. aeruginosa |
| Ethyl Derivative | 8 | K. pneumoniae |
These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
Research has shown that this compound influences various cancer cell lines, particularly prostate (PC-3) and breast (MCF-7) cancer cells. The mechanism involves the inhibition of the phosphoinositide 3-kinase/Akt pathway, leading to:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Apoptosis : Increased cell death rates observed through flow cytometry analysis.
In a detailed study, the compound demonstrated dose-dependent effects on cell viability, with notable IC50 values recorded:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 15 |
| MCF-7 | 10 |
The study also indicated that pre-treatment with a JNK inhibitor reduced the antiproliferative effects, suggesting that JNK activation mediates the compound's action .
Case Studies
- Study on Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains of bacteria. The results confirmed efficacy against strains resistant to common antibiotics.
- Cancer Research : A series of in vitro experiments demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, indicating its potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
